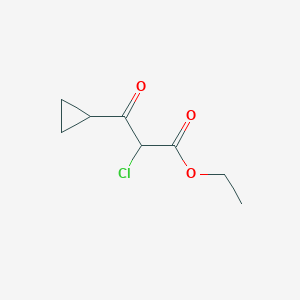
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate
Descripción general
Descripción
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate is an organic compound with the molecular formula C8H11ClO3 and a molecular weight of 190.63 g/mol . This compound is characterized by the presence of a cyclopropyl group, a chloro substituent, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is primarily used as an organic synthesis and pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in the synthesis of various pharmaceuticals, pesticides, and dyes , each of which would be involved in different biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate can be synthesized through a multi-step reaction process. One common method involves the following steps :
Step 1: Ethanol is reacted under inert atmosphere at 80°C for 1.5 hours.
Step 2: Hydrogen chloride in 1,4-dioxane is added, and the reaction is carried out for 0.5 hours under inert atmosphere, followed by heating at 65°C for 2 hours.
Step 3: Potassium trimethylsilonate in tetrahydrofuran is added, and the reaction is carried out at 20°C for 1 hour under inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form various cyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen chloride, potassium trimethylsilonate, and various nucleophiles. Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific solvents such as tetrahydrofuran and 1,4-dioxane .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted esters, while cyclization reactions can produce cyclic compounds with different functional groups.
Comparación Con Compuestos Similares
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate can be compared with other similar compounds, such as:
Methyl 3-cyclopropyl-3-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-3-oxopropanoate: Lacks the cyclopropyl group, making it less sterically hindered.
Ethyl 2,4-dichloro-3-oxobutanoate: Contains an additional chloro substituent, affecting its reactivity and properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO3/c1-2-12-8(11)6(9)7(10)5-3-4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKICZTKZLOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1CC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033707-26-4 | |
| Record name | ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
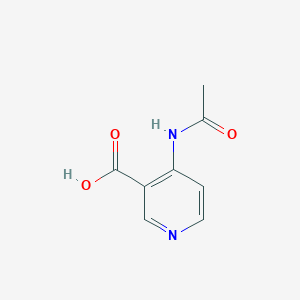
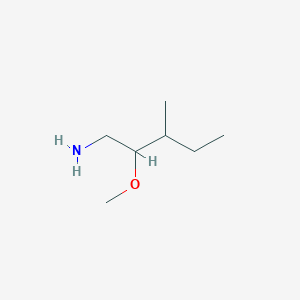
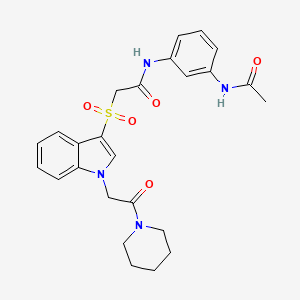

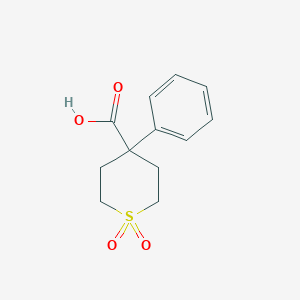

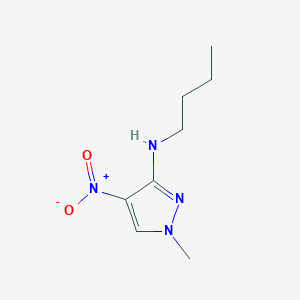

![4-({1-[3-(4-methanesulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2539273.png)
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2539278.png)
![3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539279.png)

![5-bromo-9-azatricyclo[8.1.1.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B2539281.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2539282.png)
